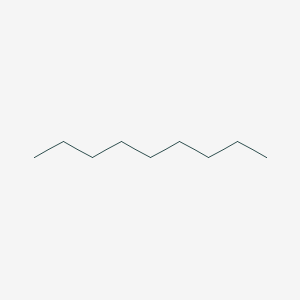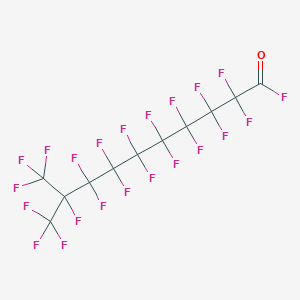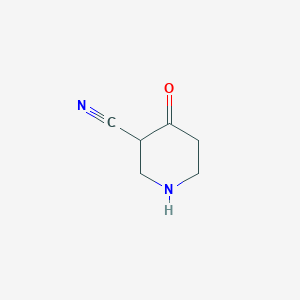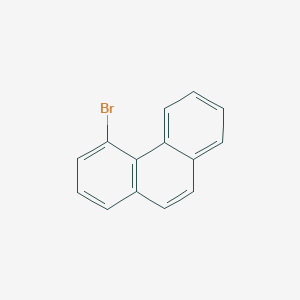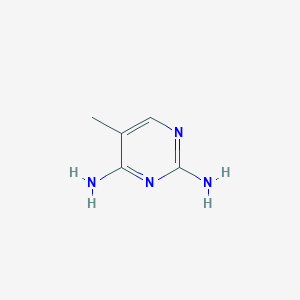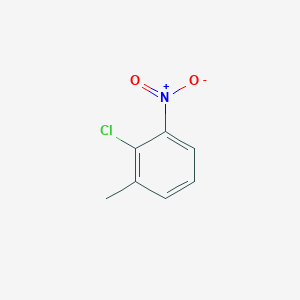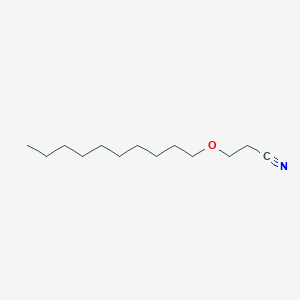
3-Decoxypropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Decoxypropanenitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Hydroxypropionitrile and has the chemical formula C3H5NO. It is a colorless liquid that is soluble in water and has a boiling point of 115°C. In
Wirkmechanismus
The mechanism of action of 3-Decoxypropanenitrile is not well understood. However, it is believed that this compound may act as a nucleophile in certain reactions due to the presence of the nitrile group. It may also act as a precursor for the synthesis of other compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 3-Decoxypropanenitrile are not well documented. However, it is believed that this compound may have toxic effects on living organisms due to its potential to release cyanide ions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Decoxypropanenitrile in lab experiments is its potential as a precursor for the synthesis of other compounds. Additionally, this compound is relatively easy to synthesize, making it readily available for use in experiments. However, the potential toxic effects of this compound on living organisms may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Decoxypropanenitrile. One area of research is the development of new methods for the synthesis of this compound. Additionally, this compound may be explored for its potential use in the production of biodegradable materials and energy storage devices. Further studies are also needed to better understand the mechanism of action and potential toxic effects of 3-Decoxypropanenitrile.
Conclusion:
In conclusion, 3-Decoxypropanenitrile is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of this compound in various fields of research.
Wissenschaftliche Forschungsanwendungen
3-Decoxypropanenitrile has potential applications in various fields of scientific research. It has been studied for its use in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. This compound is also being explored for its potential use in the production of biodegradable polymers. Additionally, 3-Decoxypropanenitrile has been studied for its potential use in the development of new materials for energy storage and conversion.
Eigenschaften
CAS-Nummer |
16728-51-1 |
|---|---|
Produktname |
3-Decoxypropanenitrile |
Molekularformel |
C13H25NO |
Molekulargewicht |
211.34 g/mol |
IUPAC-Name |
3-decoxypropanenitrile |
InChI |
InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14/h2-10,12-13H2,1H3 |
InChI-Schlüssel |
VBBZORLTUCTLEO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOCCC#N |
Kanonische SMILES |
CCCCCCCCCCOCCC#N |
Andere CAS-Nummern |
16728-51-1 |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

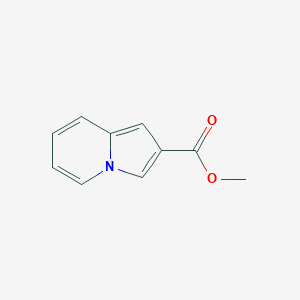
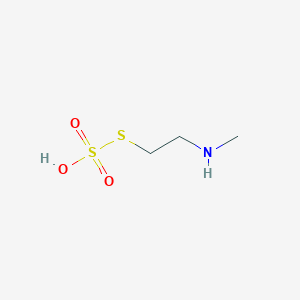
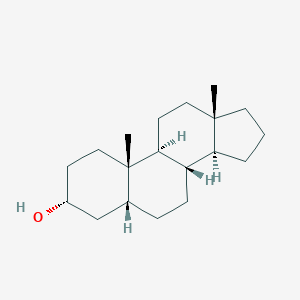
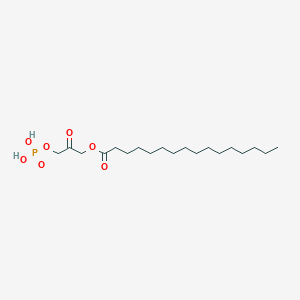
![Barium 4-[(4-chloro-5-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate](/img/structure/B91165.png)
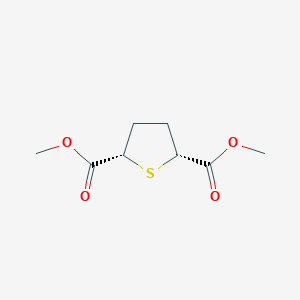
![potassium;[(Z)-[4-methylsulfinyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylbutylidene]amino] sulfate](/img/structure/B91168.png)
